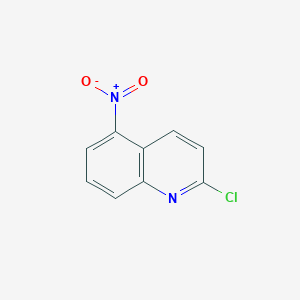

2-Chloro-5-nitroquinoline

Übersicht

Beschreibung

2-Chloro-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of both chloro and nitro substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroquinoline typically involves the nitration of 2-chloroquinoline. This can be achieved by treating 2-chloroquinoline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or dimethylformamide; elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2-Chloro-5-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Higher oxidation state derivatives of the nitro group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Chloro-5-nitroquinoline can be synthesized through various methods, often involving the nitration of quinoline derivatives. The compound is characterized by its unique structure, which includes a chlorine atom and a nitro group attached to the quinoline ring. This structure contributes to its reactivity and potential applications as an intermediate in the synthesis of other biologically active compounds.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied as a potential agent against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Studies have indicated that derivatives of nitroquinolines can inhibit cancer cell proliferation. Specifically, modifications to the nitro group can enhance cytotoxicity against cancer cell lines .

Biodegradation Studies

In environmental microbiology, this compound has been investigated for its biodegradation potential. Certain bacterial strains, such as Cupriavidus sp. strain CNP-8, have been isolated for their ability to utilize this compound as a carbon source, indicating its potential for bioremediation of contaminated environments .

Pollution Mitigation

Given its stability and resistance to degradation, this compound is often found in industrial effluents. Its degradation by specific microbial strains presents a promising approach to mitigating pollution from chlorinated nitroaromatic compounds. The identification of genetic pathways involved in the degradation process enhances our understanding of bioremediation strategies .

Toxicological Studies

Toxicological assessments have revealed that compounds like this compound can pose risks to aquatic life due to their persistence in the environment. Understanding their toxicity profiles is crucial for regulatory frameworks aimed at controlling industrial discharges containing such compounds .

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research involved synthesizing various derivatives and testing their efficacy through standard antimicrobial susceptibility tests .

Case Study: Biodegradation by Cupriavidus sp.

In another study, Cupriavidus sp. strain CNP-8 was isolated from pesticide-contaminated soil and shown to degrade this compound effectively. The maximum specific degradation rate was recorded at 21.2 ± 2.3 μM h−1 under optimized conditions, highlighting the strain's potential for bioremediation applications .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-nitroquinoline involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

2-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.

5-Nitroquinoline: Lacks the chloro group, affecting its overall reactivity and biological activity.

2,5-Dichloroquinoline: Contains two chloro groups, which can influence its chemical behavior and applications.

Uniqueness: 2-Chloro-5-nitroquinoline is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and biological properties.

Biologische Aktivität

2-Chloro-5-nitroquinoline (2C5NQ) is a compound of significant interest due to its biological activity, particularly in the context of microbial degradation and potential applications in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with 2C5NQ, including its degradation by microorganisms, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chlorinated and nitro-substituted quinoline structure, which contributes to its reactivity and biological interactions. The molecular formula is C9H6ClN2O2, with a molecular weight of approximately 212.6 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (chloro) groups influences its chemical behavior and interaction with biological systems.

Microbial Degradation

Microbial Utilization

Research has shown that certain bacterial strains can utilize 2C5NQ as a sole carbon and nitrogen source. For instance, Cupriavidus sp. strain CNP-8 has been identified as capable of degrading 2C5NQ, exhibiting significant growth when exposed to this compound. The degradation process involves several biochemical pathways, primarily catalyzed by nitroreductases which reduce the nitro group to less harmful amines .

Degradation Kinetics

The kinetics of 2C5NQ degradation have been modeled using the Gompertz equation, indicating that the degradation rate is concentration-dependent. For instance, strain CNP-8 was able to degrade 0.3 mM of 2C5NQ completely in 36 hours, with a maximum degradation rate observed at lower concentrations . This suggests that higher concentrations may inhibit microbial activity due to toxicity.

| Concentration (mM) | Time for Complete Degradation (hours) | Maximum Degradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 ± 2.3 |

| 0.4 | 42 | - |

| 0.5 | 54 | - |

| 0.6 | 90 | - |

Toxicological Profile

Health Impacts

The toxicological profile of chlorinated nitroaromatic compounds like 2C5NQ indicates potential health risks associated with exposure. Studies have demonstrated that compounds in this class can exhibit mutagenic properties and may pose risks for reproductive and developmental toxicity . While specific data on 2C5NQ's toxicity is limited, similar compounds have shown significant adverse effects in both animal models and human studies.

Case Studies

A review of case studies highlights instances where exposure to chlorinated nitro compounds has led to skin lesions and other health issues . The mechanisms underlying these toxic effects often involve oxidative stress and disruption of cellular processes.

Pharmacological Potential

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2C5NQ may possess antimicrobial properties. The structural characteristics that allow for microbial degradation also indicate potential as antimicrobial agents against resistant strains . Further research is needed to elucidate the specific mechanisms and efficacy of 2C5NQ against various pathogens.

Eigenschaften

IUPAC Name |

2-chloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICVTJMDHNPPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312772 | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-94-2 | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13067-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.